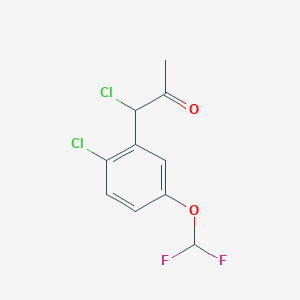

1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one

Beschreibung

1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one is a chlorinated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-chloro-5-(difluoromethoxy)phenyl group.

Eigenschaften

Molekularformel |

C10H8Cl2F2O2 |

|---|---|

Molekulargewicht |

269.07 g/mol |

IUPAC-Name |

1-chloro-1-[2-chloro-5-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8Cl2F2O2/c1-5(15)9(12)7-4-6(16-10(13)14)2-3-8(7)11/h2-4,9-10H,1H3 |

InChI-Schlüssel |

RNWSLFXRJCXSRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(C1=C(C=CC(=C1)OC(F)F)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2-chloro-5-(difluoromethoxy)benzene with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: The difluoromethoxy group in the target compound may enhance metabolic stability compared to methoxy analogs (e.g., 4-OCH₃ in ), as fluorination often reduces oxidative degradation.

Synthetic Methods: Similar halogenated propanones are synthesized via Friedel-Crafts acylation or halogenation of pre-formed ketones. For example, bromination of 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one in chloroform yields dibrominated products .

Research Gaps: No crystallographic or spectroscopic data for the target compound are available in the provided evidence, unlike its hydrazinylidene analogs, which have been structurally characterized . Biological activity data (e.g., pesticidal or herbicidal efficacy) are absent, though difluoromethoxy groups are common in agrochemicals (e.g., ethyl 2-chloro-5-(difluoromethoxy)phenoxyacetate derivatives ).

Biologische Aktivität

1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its electrophilic properties and potential biological applications. Its unique structure, characterized by a chloro group, a difluoromethoxy group, and a phenyl ring, enables it to interact with various biological targets, making it of interest in medicinal chemistry.

- Molecular Formula : C10H8Cl2F2O2

- Molecular Weight : 269.07 g/mol

- IUPAC Name : 1-chloro-1-[2-chloro-5-(difluoromethoxy)phenyl]propan-2-one

- CAS Number : 1804089-11-9

The biological activity of this compound primarily arises from its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in enzymatic activity and protein function. This mechanism is significant in the context of:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Modulation : It can interfere with receptor signaling pathways, potentially altering cellular responses.

Biological Activity Studies

Research indicates that 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.

Anticancer Potential

Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown promise in inhibiting tumor growth in vitro and in vivo models.

Case Studies

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Efficacy :

- Study Design : In vitro assays were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- : The findings support its potential use as an antimicrobial agent in clinical settings.

-

Anticancer Activity :

- Study Design : Cancer cell lines were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low micromolar concentrations.

- : The compound's ability to induce apoptosis suggests its suitability for further development as a therapeutic agent against certain cancers.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2F2O2 |

| Molecular Weight | 269.07 g/mol |

| CAS Number | 1804089-11-9 |

| Antimicrobial MIC (average) | 10 - 50 µg/mL |

| Anticancer IC50 (average) | Low micromolar range |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.